molecular formula C8H6N2O3 B6189787 1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 2731008-64-1

1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6189787
CAS No.: 2731008-64-1
M. Wt: 178.14 g/mol
InChI Key: VWIJHBJLLGOCMO-UHFFFAOYSA-N
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Description

1-(3-Cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry. It features a unique structure that combines a cyclopropane ring with an oxazole moiety, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyano-1,2-oxazole with cyclopropane-1-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(3-Cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing various biological pathways. The compound may inhibit enzymes or disrupt cellular processes, contributing to its observed biological activities .

Comparison with Similar Compounds

  • 1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
  • N-(4-cyano-1,3-oxazol-5-yl)sulfonamides
  • 2,5-disubstituted oxazoles

Uniqueness: 1-(3-Cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid stands out due to its unique combination of a cyclopropane ring and an oxazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2731008-64-1

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

1-(3-cyano-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c9-4-5-3-6(13-10-5)8(1-2-8)7(11)12/h3H,1-2H2,(H,11,12)

InChI Key

VWIJHBJLLGOCMO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NO2)C#N)C(=O)O

Purity

95

Origin of Product

United States

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